molecular formula C19H26N4O4S B4938374 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide

Cat. No.: B4938374
M. Wt: 406.5 g/mol
InChI Key: UDRBGDBQGSQESZ-UHFFFAOYSA-N
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Description

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2, this compound can block the phosphorylation of these substrates, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide in lab experiments is its selectivity for CK2. This allows researchers to investigate the specific role of CK2 in various cellular processes without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide in scientific research. One area of interest is the role of CK2 in cancer development and progression. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by this compound may have therapeutic potential. Another area of interest is the development of more potent and selective CK2 inhibitors, which may have improved efficacy and fewer side effects than this compound. Additionally, the use of this compound in combination with other inhibitors may have synergistic effects and could be explored in future research.

Synthesis Methods

The synthesis of 2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide involves several steps, including the reaction of 4-piperidone with methylsulfonyl chloride, followed by the reaction of the resulting compound with 4-(3-bromopropyl)benzoic acid. The final step involves the reaction of the resulting compound with 1H-pyrazole-1-carboxamidine.

Scientific Research Applications

2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 has been implicated in the regulation of several key signaling pathways, including the Wnt, NF-κB, and PI3K/Akt pathways. By inhibiting CK2, this compound can be used to investigate the role of these pathways in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxy-N-(3-pyrazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-28(25,26)23-14-8-16(9-15-23)27-18-7-3-2-6-17(18)19(24)20-10-4-12-22-13-5-11-21-22/h2-3,5-7,11,13,16H,4,8-10,12,14-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRBGDBQGSQESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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